Topoisomerase II inhibitor 13

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

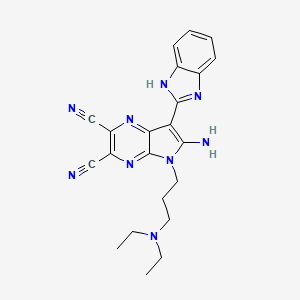

6-amino-7-(1H-benzimidazol-2-yl)-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N9/c1-3-30(4-2)10-7-11-31-20(25)18(21-27-14-8-5-6-9-15(14)28-21)19-22(31)29-17(13-24)16(12-23)26-19/h5-6,8-9H,3-4,7,10-11,25H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUYNNSSCOCFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical for managing DNA topology during essential cellular processes, making them a key target for anticancer therapies. Topoisomerase II inhibitor 13, a novel 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivative, has emerged as a potent and selective catalytic inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on Topo II activity, cancer cell proliferation, and the induction of apoptosis. The information presented herein is collated from the primary scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of the underlying signaling pathways.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

This compound functions as a nonintercalative catalytic inhibitor of Topoisomerase II.[1][2] Unlike Topo II poisons that stabilize the enzyme-DNA cleavage complex, this inhibitor prevents the enzyme from completing its catalytic cycle. Evidence suggests that this compound may exert its inhibitory effect by blocking the ATP binding site of the enzyme.[1] By interfering with ATP hydrolysis, the inhibitor prevents the conformational changes in Topo II necessary for DNA strand passage and religation, thus inhibiting its decatenation and relaxation activities.[1]

Logical Relationship: Catalytic Inhibition of Topoisomerase II

Caption: Mechanism of Topoisomerase II catalytic inhibition.

Quantitative Analysis of Biological Activity

The biological activity of this compound has been quantified through various in vitro assays.

Table 1: Antiproliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) values demonstrate the potent antiproliferative effects of the inhibitor across a range of human cancer cell lines.[3]

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Cancer | 1.82 |

| K562 | Leukemia | 10.38 |

| Raji | Lymphoma | 1.73 |

| HL-60 | Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-resistant Leukemia | 0.87 |

Table 2: Inhibition of Topoisomerase IIα Activity

The inhibitory effect on Topo IIα-mediated DNA relaxation was determined, with etoposide used as a positive control.

| Compound | Concentration (μM) | Inhibition of Topo IIα Activity |

| This compound | 20 | Strong Inhibition |

| 50 | Complete Inhibition | |

| Etoposide (Control) | 100 | Complete Inhibition |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay assesses the catalytic activity of Topo II by measuring the conversion of supercoiled plasmid DNA to its relaxed form.

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, and 30 μg/mL BSA.

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

Loading Dye: 25% Ficoll-400, 0.4% Orange G, 10 mM Tris-HCl (pH 7.9), 1 mM EDTA.

-

1% Agarose gel in TAE buffer

-

Ethidium bromide staining solution

-

-

Procedure:

-

A reaction mixture containing supercoiled plasmid DNA and assay buffer is prepared.

-

Varying concentrations of this compound or etoposide are added to the reaction tubes.

-

The reaction is initiated by the addition of human Topoisomerase IIα.

-

The mixture is incubated at 37°C for 30 minutes.

-

The reaction is terminated by the addition of the loading dye.

-

The samples are subjected to electrophoresis on a 1% agarose gel.

-

The gel is stained with ethidium bromide and visualized under UV light to distinguish between supercoiled and relaxed DNA.

-

Experimental Workflow: Topo II DNA Relaxation Assay

Caption: Workflow for Topo II DNA relaxation assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with the inhibitor.

-

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

-

Procedure:

-

HL-60 cells are cultured and treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and then stained with PI/RNase A solution in the dark.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in G1, S, and G2/M phases is determined using appropriate software.

-

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

HL-60 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

-

Procedure:

-

HL-60 cells are treated with the inhibitor for the desired time.

-

Cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.

-

Signaling Pathways and Cellular Effects

This compound induces cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: Induction of Apoptosis

The inhibition of Topoisomerase II catalytic activity by inhibitor 13 leads to a cascade of events culminating in programmed cell death. While the precise upstream signaling is still under investigation, the general pathway involves the activation of cellular stress responses due to the inability to resolve DNA topological problems, ultimately leading to the activation of the apoptotic machinery.

Caption: Apoptosis induction by this compound.

Conclusion

This compound represents a promising class of anticancer agents with a distinct mechanism of action. As a nonintercalative catalytic inhibitor of Topoisomerase II, it effectively circumvents the resistance mechanisms associated with Topo II poisons. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutics, underscores its potential for further development in oncology. This guide provides a foundational understanding of its molecular interactions and cellular consequences, offering a valuable resource for researchers in the field of cancer drug discovery.

References

In-depth Technical Guide: Topoisomerase II Inhibitor 13 (CAS 451515-89-2)

Chemical Name: 4-(5-(4-chloro-3-nitrophenyl)furan-2-yl)-4-oxobut-2-enoic acid

CAS Number: 451515-89-2

Molecular Formula: C₁₄H₈ClNO₆

Molecular Weight: 337.67 g/mol

Introduction

Topoisomerase II inhibitor 13 is a chemical compound identified as an inhibitor of Topoisomerase II, a critical enzyme in DNA replication and chromosome organization. Due to its inhibitory action, this compound has been investigated for its potential as an anti-proliferative agent, particularly in cancer research. This technical guide provides a summary of the available information on this compound, including its properties, biological activity, and the methodologies used for its characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 451515-89-2 | [1][2] |

| Molecular Formula | C₂₂H₂₃N₉ (Note: Inconsistency found)¹ | [1][3] |

| Molecular Weight | 413.48 g/mol (Note: Inconsistency found)¹ | [1][2][3] |

| Solubility | DMSO: 6 mg/mL (14.51 mM) | [3] |

¹Note on inconsistent data: While the user-provided chemical name and CAS number correspond to the molecular formula C₁₄H₈ClNO₆ and molecular weight 337.67 g/mol , several chemical supplier databases list the CAS number 451515-89-2 with a different molecular formula (C₂₂H₂₃N₉) and molecular weight (413.48 g/mol )[1][3]. This discrepancy suggests a potential error in public databases, and researchers should verify the identity of the compound through independent analysis.

Biological Activity

This compound has been shown to inhibit the activity of topoisomerase II (Topo II). This inhibition leads to anti-proliferative effects in cancer cells. Specifically, it has demonstrated strong activity against HL-60/MX2 cancer cells, which are derived from the HL-60 cell line and are known for their resistance to other Topo II inhibitors. The compound is also reported to induce apoptosis in cancer cells.

| Cell Line | Activity | Reference |

| HL-60/MX2 | Strong anti-proliferation | |

| Cancer Cells | Induces apoptosis | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Topoisomerase II. Topoisomerase II enzymes are crucial for managing DNA topology by catalyzing the transient double-strand breakage and re-ligation of DNA. By inhibiting this enzyme, the compound disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis. The specific mode of inhibition (e.g., catalytic inhibition vs. stabilization of the cleavage complex) is not detailed in the readily available literature.

Signaling Pathway Visualization

Due to the limited public information, a detailed signaling pathway for this compound cannot be constructed. However, a generalized workflow of its presumed mechanism of action is presented below.

Caption: Generalized mechanism of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or biological evaluation of this compound (CAS 451515-89-2) are not available in the public scientific literature. The information is primarily from vendor-supplied data sheets.

General Protocol for In Vitro Cell Proliferation Assay (Hypothetical)

Based on standard laboratory procedures for assessing anti-proliferative activity, a hypothetical protocol is provided. Researchers should optimize this based on their specific cell lines and laboratory conditions.

Workflow Visualization

Caption: A typical workflow for an in vitro cell proliferation assay.

Conclusion

This compound (CAS 451515-89-2) is a compound with demonstrated inhibitory activity against Topoisomerase II and anti-proliferative effects in specific cancer cell lines. However, a comprehensive understanding of its biological activity, mechanism of action, and potential therapeutic applications is hampered by the limited availability of peer-reviewed research. The discrepancy in its reported chemical structure across various databases also highlights the need for careful characterization by any researcher intending to work with this molecule. Further studies are required to elucidate its detailed pharmacological profile and to explore its potential as a therapeutic agent.

References

- 1. Dano de DNA/Reparo de DNA | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-323966: A Technical Guide to a Nonintercalative Topoisomerase II Catalytic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-323966, also known as Topoisomerase II inhibitor 13, is a synthetic small molecule that has been identified as a potent inhibitor of human topoisomerase II (Topo II). This enzyme is a critical regulator of DNA topology and is an established target for anticancer drugs. WAY-323966 belongs to a class of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives and has demonstrated significant anti-proliferative activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the available data on WAY-323966, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of WAY-323966 is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 451515-89-2 |

| Molecular Formula | C₂₂H₂₃N₉ |

| Molecular Weight | 413.48 g/mol |

| Appearance | Solid |

| Solubility | DMSO: 6 mg/mL (14.51 mM) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action: A Catalytic Inhibitor

WAY-323966 functions as a nonintercalative catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, WAY-323966 inhibits the catalytic activity of the enzyme without trapping this covalent intermediate. This mechanism is thought to lead to a different biological outcome, potentially with a reduced risk of secondary malignancies associated with DNA damage.

The catalytic cycle of Topoisomerase II involves several key steps, including DNA binding, ATP hydrolysis, DNA cleavage and re-ligation, and strand passage. WAY-323966 is believed to interfere with this cycle, preventing the enzyme from resolving DNA topological problems that are essential for DNA replication and cell division. Research indicates that at a concentration of 20 µM, WAY-323966 can strongly inhibit Topo II activity, with near-complete inhibition observed at 50 µM.[1]

Figure 1: Proposed mechanism of WAY-323966 as a catalytic inhibitor of the Topoisomerase II cycle.

Anti-Proliferative Activity

WAY-323966 has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. Notably, WAY-323966 shows strong activity against the HL-60/MX2 cell line, which is known to be resistant to the topoisomerase II poison mitoxantrone due to altered topoisomerase II activity. This suggests that WAY-323966 may be effective against tumors that have developed resistance to traditional topoisomerase II poisons.[1]

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |

| A549 | Lung Carcinoma | 1.82 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| HL-60 | Acute Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Mitoxantrone-Resistant Leukemia | 0.87 |

Induction of Apoptosis

In addition to its anti-proliferative effects, WAY-323966 has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a common mechanism for anticancer agents, as the controlled elimination of malignant cells is a primary goal of chemotherapy. The signaling pathway leading to apoptosis following treatment with WAY-323966 likely involves the cellular response to the inhibition of topoisomerase II and the subsequent disruption of DNA replication and cell division.

Figure 2: Generalized signaling pathway for apoptosis induction by WAY-323966.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize WAY-323966.

Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of WAY-323966 in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Figure 3: Experimental workflow for the MTT cell proliferation assay.

Topoisomerase II Decatenation Assay

This assay is used to determine if a compound inhibits the catalytic activity of topoisomerase II.

Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). When the reaction products are run on an agarose gel, the decatenated minicircles migrate into the gel, while the large, catenated kDNA network remains in the well. A catalytic inhibitor will prevent this decatenation.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), 200 ng of kDNA, and the desired concentration of WAY-323966 or a vehicle control.

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. The presence of decatenated minicircles indicates enzyme activity, while their absence in the presence of the compound indicates inhibition.

Topoisomerase II Cleavage Assay

This assay is used to determine if a compound is a topoisomerase II poison.

Principle: Topoisomerase II poisons stabilize the covalent complex between the enzyme and cleaved DNA. This can be detected by incubating supercoiled plasmid DNA with the enzyme and the compound, followed by denaturation of the enzyme. If the cleavage complex is stabilized, the supercoiled DNA will be converted to linear DNA.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with assay buffer, and the test compound (WAY-323966) or a known poison (e.g., etoposide) as a positive control.

-

Enzyme Addition: Add purified human topoisomerase IIα.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Complex Trapping: Add SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL, and incubate for another 30 minutes at 37°C to digest the enzyme.

-

Gel Electrophoresis: Analyze the DNA by electrophoresis on a 1% agarose gel containing ethidium bromide.

-

Analysis: An increase in the amount of linear plasmid DNA in the presence of the compound indicates that it is a topoisomerase II poison. The absence of an increase in linear DNA, as would be expected for WAY-323966, confirms its classification as a catalytic inhibitor.

Conclusion

WAY-323966 is a promising topoisomerase II inhibitor with a distinct mechanism of action. As a catalytic inhibitor, it circumvents the DNA-damaging effects of topoisomerase II poisons, which may translate to an improved safety profile. Its potent anti-proliferative activity, particularly in a drug-resistant cell line, highlights its potential for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of WAY-323966 and similar nonintercalative topoisomerase II catalytic inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety in preclinical models of cancer.

References

Nonintercalative Catalytic Inhibitors of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA topoisomerase II (Topo II) is a critical enzyme in cellular proliferation, managing DNA topology to enable replication, transcription, and chromosome segregation. Its pivotal role has made it a prime target for anticancer therapies. Topo II inhibitors are broadly classified into two categories: poisons, which stabilize the DNA-enzyme cleavage complex leading to DNA strand breaks, and catalytic inhibitors, which interfere with the enzyme's catalytic cycle without inducing DNA damage. This guide focuses on a specific subclass of the latter: nonintercalative catalytic inhibitors. These agents, unlike their intercalating counterparts, do not bind to DNA directly but instead modulate Topo II activity through various allosteric or competitive mechanisms. This document provides an in-depth overview of the core principles of nonintercalative catalytic inhibition of Topo II, detailed experimental protocols for their characterization, and a summary of their therapeutic potential.

Introduction to Topoisomerase II and Its Inhibition

Human cells express two isoforms of Topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Topo IIα is highly expressed in proliferating cells and is the primary target for most anticancer drugs that inhibit this enzyme. Topo IIβ is more ubiquitously expressed and is implicated in transcriptional regulation. The catalytic cycle of Topo II involves the passage of one DNA duplex through a transient double-strand break in another, a process that is dependent on ATP hydrolysis.

Nonintercalative catalytic inhibitors disrupt this cycle through several mechanisms:

-

ATP-Competitive Inhibition: These inhibitors bind to the ATPase domain of Topo II, preventing ATP binding and hydrolysis, which is essential for enzyme turnover.

-

Inhibition of N-terminal Clamp Dimerization: Some inhibitors prevent the ATP-dependent dimerization of the N-terminal domains, trapping the enzyme in an open conformation.

-

Stabilization of the Closed-Clamp Conformation: A prominent class of nonintercalative catalytic inhibitors, the bisdioxopiperazines, lock the enzyme in a closed-clamp conformation around the DNA after strand passage but before ATP hydrolysis and enzyme turnover.[1] This prevents the enzyme from completing its catalytic cycle.

The key advantage of these inhibitors is their potential to circumvent the dose-limiting toxicities associated with Topo II poisons, such as cardiotoxicity and the induction of secondary malignancies, which are linked to the generation of DNA double-strand breaks.[2]

Key Classes of Nonintercalative Catalytic Inhibitors

Several classes of compounds have been identified as nonintercalative catalytic inhibitors of Topoisomerase II.

Bisdioxopiperazines

This is the most well-characterized class of nonintercalative catalytic inhibitors. Prominent examples include:

-

Dexrazoxane (ICRF-187): Approved as a cardioprotective agent to mitigate the cardiotoxicity of anthracyclines.[1]

-

Sobuzoxane (MST-16): Used as an anticancer agent for malignant lymphomas and adult T-cell leukemia in some regions.[3]

-

ICRF-193: A potent derivative widely used in research to study Topo II function.[4]

These compounds trap Topo II in a closed-clamp conformation on the DNA, preventing enzyme turnover.[5][6]

Quinolone Derivatives

While many quinolones are known as bacterial gyrase inhibitors, some derivatives have been shown to act as catalytic inhibitors of eukaryotic Topoisomerase II.[7][8] Their mechanism can vary, with some enhancing DNA cleavage through novel mechanisms that do not involve inhibiting religation.[7]

Natural Products

A variety of natural products have been identified as potential nonintercalative catalytic inhibitors of Topoisomerase II, including certain flavonoids, terpenes, and alkaloids.[9][10][11][12] These compounds often exhibit diverse mechanisms of action, including ATP-competitive inhibition.

Quantitative Data on Inhibitor Potency

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.

| Inhibitor Class | Compound | Assay Type | Target | IC50 Value | Reference |

| Bisdioxopiperazines | ICRF-193 | DNA Decatenation | Human Topo IIα | ~770 nM | [4] |

| T60 | K-DNA Decatenation | Human Topo IIα | ~0.3 µM | [13] | |

| T60 | DNA Relaxation | Human Topo IIα | ~4.7 µM | [13] | |

| T60 | K-DNA Decatenation | Human Topo IIβ | ~3.0 µM | [13] | |

| T60 | DNA Relaxation | Human Topo IIβ | ~8.9 µM | [13] | |

| Purine Analogues | QAP 1 | ATPase Activity | Human Topo IIα | ~0.43 µM | [14] |

| QAP 1 | DNA Decatenation | Human Topo IIα | ~660 nM | [4] | |

| Perimidine O-quinones | Compound Example | Topo IIα Inhibition | Human Topo IIα | 7.54 µM | [14] |

| Quinolone Derivatives | CP-115,953 | DNA Relaxation | Calf Thymus Topo II | 3.2 µM | [15] |

| Ciprofloxacin | DNA Relaxation | Calf Thymus Topo II | 106 µM | [15] |

Experimental Protocols

The characterization of nonintercalative catalytic inhibitors of Topoisomerase II relies on a set of key in vitro and cellular assays.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Catalytic inhibitors will prevent this process.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

-

Chloroform:isoamyl alcohol (24:1) (optional)

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II Assay Buffer

-

1 µL kDNA (e.g., 200 ng/µL)

-

1 µL inhibitor at various concentrations (or solvent control)

-

x µL sterile distilled water to bring the volume to 19 µL

-

-

Add 1 µL of purified Topoisomerase II enzyme (e.g., 1-5 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.[16]

-

(Optional) For cleaner results, treat with Proteinase K (0.5 mg/mL final concentration) at 37°C for 30 minutes, followed by extraction with chloroform:isoamyl alcohol.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis until good separation of decatenated products is achieved (e.g., 1-2 hours at 80V).

-

Stain the gel with ethidium bromide, destain in water, and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[16]

Topoisomerase II ATPase Assay

This assay measures the ATP hydrolysis activity of Topo II, which is essential for its catalytic cycle. Many nonintercalative catalytic inhibitors target this function.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Plasmid DNA (as a cofactor)

-

10x ATPase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 60% glycerol, 20 mM DTT)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive assays, or a malachite green-based phosphate detection reagent for colorimetric assays)

-

Inhibitor compound

-

Thin-layer chromatography (TLC) plates (for radioactive assays) or a microplate reader (for colorimetric assays)

Procedure (Colorimetric - Malachite Green):

-

Set up reactions in a 96-well plate. For a 30 µL reaction, combine:

-

3 µL 10x ATPase Assay Buffer

-

3 µL plasmid DNA (e.g., 100 µg/mL)

-

3 µL inhibitor at various concentrations

-

18 µL sterile distilled water

-

-

Add 3 µL of Topoisomerase II enzyme.

-

Initiate the reaction by adding 3 µL of ATP (final concentration typically 1 mM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based reagent according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 650 nm).[17][18]

Topoisomerase II DNA Cleavage Assay

This assay is crucial to distinguish catalytic inhibitors from Topo II poisons. Catalytic inhibitors should not increase the amount of cleaved DNA.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 1 mM EDTA)

-

Inhibitor compound

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Stop Buffer/Loading Dye

-

Agarose gel electrophoresis system

Procedure:

-

Set up 20 µL reactions on ice:

-

2 µL 10x Cleavage Buffer

-

1 µL supercoiled plasmid DNA (e.g., 200 ng/µL)

-

1 µL inhibitor at various concentrations

-

x µL sterile distilled water

-

-

Add 1 µL of Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS to trap the cleavage complex, followed by 2 µL of Proteinase K (e.g., 10 mg/mL) to digest the enzyme.

-

Incubate at 37°C for another 30 minutes.

-

Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The conversion of supercoiled DNA to linear DNA indicates DNA cleavage.[19]

Visualizations: Pathways and Workflows

Mechanism of Action of Nonintercalative Catalytic Inhibitors

Caption: Mechanism of action for different classes of nonintercalative catalytic Topoisomerase II inhibitors.

Experimental Workflow for Inhibitor Characterization

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor bisdioxopiperazines inhibit yeast DNA topoisomerase II by trapping the enzyme in the form of a closed protein clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel mechanism of cell killing by anti-topoisomerase II bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Product Inhibitors of Topoisomerases: Review and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Products as Anti-Cancerous Therapeutic Molecules Targeted towards Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myquinstory.info [myquinstory.info]

- 16. topogen.com [topogen.com]

- 17. profoldin.com [profoldin.com]

- 18. pnas.org [pnas.org]

- 19. inspiralis.com [inspiralis.com]

Pyrrolo[2,3-b]pyrazine Derivatives: A New Frontier in Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These heterocyclic compounds have been the focus of extensive research due to their ability to potently and selectively inhibit key molecular targets implicated in cancer progression. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and preclinical evaluation of promising pyrrolo[2,3-b]pyrazine derivatives, with a focus on their roles as Topoisomerase II and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives

The synthesis of pyrrolo[2,3-b]pyrazine derivatives often involves multi-step reactions to construct the core heterocyclic system and introduce various substituents that modulate their biological activity and pharmacokinetic properties.

A common strategy for the synthesis of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazines involves a two-step nucleophilic reaction. The process begins with the reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with α-azaheteroarylacetonitriles, which act as carbon-nucleophiles, to yield intermediate compounds. This is followed by a nucleophilic substitution of the second chlorine atom by various primary amines. The final cyclization to form the pyrrolo[2,3-b]pyrazine ring system is achieved through the addition of a secondary amine to the nitrile group.[1]

For the synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives targeting FGFR, a different approach is often employed. Based on previous studies, modifying a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine can enhance binding activity to FGFR1.[2] The synthesis of these derivatives allows for the installation of chemical groups into the back-pocket and ribose pocket of the kinase, which is crucial for achieving selectivity.

Mechanisms of Action

Pyrrolo[2,3-b]pyrazine derivatives have demonstrated anticancer activity through the inhibition of critical enzymes involved in cell proliferation and survival, primarily Topoisomerase II and Fibroblast Growth Factor Receptors.

Topoisomerase II Inhibition

Certain 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as potent catalytic inhibitors of Topoisomerase II (Topo II).[1] These compounds act as nonintercalative inhibitors, meaning they do not insert themselves into the DNA strand. Instead, they are believed to block the ATP binding site of Topo II.[1] This inhibition of Topo II, an essential enzyme for resolving DNA topological problems during replication and transcription, leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.[1]

The general mechanism of Topoisomerase II action and its inhibition is depicted below:

Caption: Mechanism of Topoisomerase II inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A significant number of 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2] Aberrant FGFR signaling is a common driver in various cancers. Pyrrolo[2,3-b]pyrazine derivatives can bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of FGFR signaling can inhibit tumor growth and progression.[2]

The FGFR signaling pathway and its inhibition are illustrated in the following diagram:

Caption: FGFR signaling pathway and its inhibition.

Quantitative Data on Biological Activity

The anticancer potential of pyrrolo[2,3-b]pyrazine derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds against cancer cell lines and specific molecular targets.

Table 1: Antiproliferative Activity of 1,3-Benzoazolyl-Substituted Pyrrolo[2,3-b]pyrazine Derivatives against Various Cancer Cell Lines

| Compound | HL-60 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Derivative A | Data not available | Data not available | Data not available | Data not available |

| Derivative B | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Note: Specific IC50 values for 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives against a panel of cancer cell lines were mentioned as showing good antiproliferative activity, but the exact numerical data was not provided in the initial search results. Further literature review would be required to populate this table with specific values.

Table 2: Inhibitory Activity of 5H-Pyrrolo[2,3-b]pyrazine Derivatives against FGFR Kinases

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| Compound 11 | ≤10 | ≤100 | ≤100 | ≤10 |

| Compound 12 | ≤100 | ≤500 | ≤100 | ≤100 |

| Compound 13 | ≤100 | ≤500 | ≤100 | ≤100 |

| Compound 14 | ≤100 | ≤500 | ≤100 | ≤100 |

| Erdafitinib | 1.2 | 2.5 | 3 | 5.7 |

| Data for compounds 11-14 from a 2022 patent disclosure by YAOYA technology.[3] Erdafitinib data is provided for comparison.[3] |

Table 3: Antiproliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative 4h

| Cancer Cell Line | IC50 (µM) |

| 4T1 (mouse breast cancer) | Specific value not provided, but noted to inhibit proliferation |

| MDA-MB-231 (human breast cancer) | Specific value not provided |

| MCF-7 (human breast cancer) | Specific value not provided |

| Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, showed potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological effects of pyrrolo[2,3-b]pyrazine derivatives.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for MTT Assay:

Caption: Workflow for the MTT cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-b]pyrazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Steps:

-

Cell Treatment: Culture cells with the desired concentrations of the pyrrolo[2,3-b]pyrazine derivative for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Topoisomerase II DNA Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase II.

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase II assay buffer, ATP, and the pyrrolo[2,3-b]pyrazine derivative at various concentrations.

-

Enzyme Addition: Add purified human Topoisomerase II to initiate the reaction. Include a negative control (no enzyme) and a positive control (a known Topo II inhibitor, e.g., etoposide).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of Topo II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the untreated control.

FGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of FGFR.

Detailed Steps:

-

Reaction Components: In a microplate, combine the recombinant FGFR kinase, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add the pyrrolo[2,3-b]pyrazine derivative at a range of concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

-

Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase activity.

-

Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

Pyrrolo[2,3-b]pyrazine derivatives represent a highly promising class of anticancer agents with well-defined mechanisms of action targeting key oncogenic pathways. Their demonstrated efficacy as inhibitors of Topoisomerase II and FGFR kinases provides a strong rationale for their continued development. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Lead Optimization: Further chemical modifications to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy: Evaluation of the most promising compounds in relevant animal models of cancer to assess their antitumor activity and toxicity profiles.

-

Biomarker Development: Identification of predictive biomarkers to select patient populations most likely to respond to FGFR-targeted therapies.

-

Combination Therapies: Investigating the synergistic effects of pyrrolo[2,3-b]pyrazine derivatives with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of the pyrrolo[2,3-b]pyrazine scaffold holds great promise for the discovery and development of novel, effective, and targeted cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Discovery and Synthesis of a Novel Topoisomerase II Inhibitor: A Technical Guide to Compound 13 (3m)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Topoisomerase II inhibitor 13, also identified as compound 3m in the primary literature. This potent, non-intercalative catalytic inhibitor of Topoisomerase II (Topo II) demonstrates significant antiproliferative activity against a range of cancer cell lines, including those resistant to conventional Topo II poisons.

Discovery and Design Rationale

Compound 3m belongs to a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives.[1][2][3] The design strategy was based on the hypothesis that combining the pharmacophore of 1,3-benzoazole with the aloisine moiety could yield potent Topo II inhibitors.[1] This novel scaffold was designed to interact with the ATP binding site of Topo II, functioning as a catalytic inhibitor rather than a Topo II poison, which is a mechanism that may circumvent drug resistance and reduce toxicity.[1][4]

Synthesis of this compound (3m)

The synthesis of compound 3m is a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

General Synthetic Pathway

Caption: General synthetic workflow for this compound (3m).

Experimental Protocol for the Synthesis of Compound 3m

The detailed synthetic procedure for compound 3m involves the following key steps, as described by Li et al. (2016):[1][5]

-

Synthesis of the Pyrrolo[2,3-b]pyrazine Core: The synthesis begins with the construction of the core heterocyclic scaffold.

-

Functionalization of the Core: The pyrrolo[2,3-b]pyrazine core is then functionalized to introduce reactive sites for subsequent coupling reactions.

-

Coupling with the Benzoazolyl Moiety: The functionalized core is coupled with the appropriate 1,3-benzoazolyl derivative.

-

Introduction of the Alkylamino Side Chain: The final step involves the addition of the N,N-dimethylethanamine side chain to yield the target compound 3m .

Detailed reagent quantities, reaction conditions, and purification methods are available in the source publication.[1]

Biological Activity and Quantitative Data

Compound 3m has demonstrated potent inhibitory activity against Topoisomerase II and significant antiproliferative effects on various cancer cell lines.

Topoisomerase II Inhibition

The inhibitory activity of compound 3m on Topo II was evaluated using a DNA relaxation assay.

| Compound | Concentration (µM) | Topo II Inhibition |

| 3m | 20 | Strong Inhibition |

| 3m | 50 | Complete Inhibition |

| Etoposide (Control) | 100 | Significant Inhibition |

| Data summarized from Li et al. (2016).[1] |

In Vitro Antiproliferative Activity

The antiproliferative activity of compound 3m was assessed against a panel of human cancer cell lines using the MTT assay. The IC50 values are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) of Compound 3m |

| MDA-MB-231 | Breast Cancer | 25.85 |

| A549 | Lung Cancer | 1.82 |

| K562 | Leukemia | 10.38 |

| Raji | Lymphoma | 1.73 |

| HL-60 | Leukemia | 1.23 |

| HL-60/MX2 | Drug-Resistant Leukemia | 0.87 |

| Data obtained from MedchemExpress, citing Li et al. (2016).[6] |

Mechanism of Action

Further studies have elucidated the mechanism of action of this class of compounds, including 3m .

Non-Intercalative Catalytic Inhibition

Caption: Proposed mechanism of action of this compound (3m).

Compound 3m acts as a non-intercalative catalytic inhibitor of Topo II.[1][2][3] This means it does not insert itself into the DNA strand. Instead, it is proposed to block the ATP binding site of the enzyme, thereby preventing the conformational changes necessary for the catalytic cycle of DNA relaxation.[1][4] This mechanism is distinct from Topo II poisons like etoposide, which stabilize the DNA-enzyme cleavage complex.

Induction of Apoptosis

Flow cytometric analysis has shown that this class of compounds can induce apoptosis in cancer cells, such as the HL-60 cell line.[1][2][3]

Caption: Simplified pathway of apoptosis induction by compound 3m.

Experimental Protocols

Topoisomerase II DNA Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of Topo II.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topo II enzyme, and the assay buffer.

-

Compound Incubation: The test compound (e.g., compound 3m ) is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37 °C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The DNA bands (supercoiled and relaxed forms) are visualized under UV light after staining with ethidium bromide. A decrease in the amount of relaxed DNA indicates inhibition of Topo II activity.[7][8]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to distinguish between early and late apoptotic/necrotic cells.

Conclusion

This compound (compound 3m ) represents a promising lead compound in the development of novel anticancer agents. Its mechanism as a non-intercalative catalytic inhibitor, coupled with its potent activity against drug-resistant cell lines, warrants further investigation and optimization. This technical guide provides a comprehensive summary of the foundational knowledge on this compound for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as non-Intercalative Topoisomerase II Catalytic Inhibitors: 2D-QSAR study | RHAZES: Green and Applied Chemistry [revues.imist.ma]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Topoisomerase II Inhibitor 13: A Technical Guide

Introduction: DNA topoisomerase II (Topo II) is a critical nuclear enzyme that modulates DNA topology, making it an essential target for anticancer drug development. Topo II inhibitors are broadly classified as "poisons," which stabilize the DNA-enzyme cleavage complex leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzymatic cycle without inducing DNA damage. This guide provides an in-depth overview of the in vitro activity of Topoisomerase II inhibitor 13, also identified as compound 3m, a novel nonintercalative catalytic inhibitor belonging to the 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine class of compounds.[1][2][3] This inhibitor has demonstrated significant antiproliferative effects and a distinct mechanism of action, positioning it as a promising candidate for further oncological research.

Quantitative Data

The in vitro efficacy of this compound has been quantified through antiproliferative assays against a panel of human cancer cell lines and direct enzymatic inhibition assays.

Table 1: Antiproliferative Activity of this compound

The half-maximal inhibitory concentration (IC₅₀) values were determined to assess the compound's ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM)[4] |

| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |

| A549 | Lung Carcinoma | 1.82 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| HL-60 | Promyelocytic Leukemia | 1.23 |

| HL-60/MX2 | Doxorubicin-Resistant Leukemia | 0.87 |

Note: The HL-60/MX2 cell line is known for its resistance to Topo II poisons, suggesting a different mechanism of action for inhibitor 13.[2][3]

Table 2: Topoisomerase IIα Enzymatic Inhibition

The inhibitory effect on the catalytic activity of human Topoisomerase IIα was evaluated using a DNA relaxation assay.

| Compound | Concentration (µM) | Inhibition Level[4] |

| This compound | 20 | Strong Inhibition |

| This compound | 50 | Complete Inhibition |

Mechanism of Action

Further mechanistic studies have revealed that this compound acts as a nonintercalative catalytic inhibitor of Topo II, likely by competing with ATP for its binding site on the enzyme.[1][3] This mode of action prevents the enzyme from proceeding through its catalytic cycle, thereby inhibiting DNA relaxation without causing the formation of toxic DNA-enzyme cleavage complexes.[1][3] Flow cytometric analysis has confirmed that this inhibition of Topo II activity ultimately leads to the induction of apoptosis in cancer cells.[1][3]

Caption: Mechanism of this compound as a catalytic inhibitor.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Topoisomerase IIα-Mediated DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo IIα, which relaxes supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled pBR322 plasmid DNA

-

Assay Buffer (e.g., 10x Topo II reaction buffer: 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/ml BSA)

-

ATP solution (e.g., 10 mM)

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

Loading Dye (e.g., 5x, containing SDS for reaction termination)

-

Agarose gel (1%) in TBE buffer

-

Ethidium Bromide staining solution

-

UV transilluminator

Procedure:

-

Prepare the reaction mixture on ice. For a 20 µL final volume, combine:

-

2 µL of 10x Topo II Reaction Buffer

-

2 µL of 10 mM ATP

-

0.5 µg of supercoiled pBR322 DNA

-

1 µL of this compound at various concentrations (or DMSO for control).

-

Distilled water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme (e.g., 1-2 units).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 5x loading dye containing SDS.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis in TBE buffer until the different DNA topoisomers are separated (e.g., 80V for 1-2 hours).

-

Stain the gel with ethidium bromide for 15-30 minutes.

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands under UV light and document the results. Inhibition is observed as the persistence of the supercoiled DNA band compared to the relaxed DNA in the enzyme-only control.

Caption: Workflow for the Topo II DNA relaxation assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Materials:

-

Human cancer cell lines (e.g., A549, HL-60)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

-

Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the inhibitor using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

HL-60 cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HL-60 cells in culture plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.

Caption: General intrinsic apoptosis pathway induced by Topo II inhibition.

References

Differential Inhibition of Topoisomerase II Alpha and Beta by Small Molecule Inhibitors: A Technical Guide

Executive Summary: This document provides a detailed technical overview of the differential inhibition of the two human topoisomerase II isoforms, alpha (TOP2A) and beta (TOP2B), by small molecule compounds. As a specific, universally recognized "compound 13" with extensive characterization against both isoforms is not available in the public domain, this guide utilizes well-documented examples from scientific literature to illustrate the principles of isoform-selective inhibition. We present comparative quantitative data for representative compounds, detail the experimental protocols for assessing their activity, and provide visual diagrams of key mechanistic pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction to Topoisomerase II Isoforms

Human cells express two distinct topoisomerase II isoforms, TOP2A and TOP2B, which, despite sharing a high degree of structural homology, play different roles in cellular processes. TOP2A is primarily expressed in proliferating cells and is essential for resolving DNA topological stress during replication and for segregating daughter chromosomes during mitosis.[1] Its expression levels are tightly regulated and peak during the G2/M phases of the cell cycle.[1] In contrast, TOP2B is expressed in both dividing and quiescent cells and is implicated in transcriptional regulation.[1]

The essential role of TOP2A in cell division has made it a key target for anticancer drugs.[2] However, many clinically used topoisomerase II inhibitors, such as etoposide, target both isoforms.[3] The inhibition of TOP2B is believed to be associated with undesirable side effects, including treatment-related secondary malignancies.[4] Consequently, the development of isoform-specific inhibitors, particularly those selective for TOP2A, is a significant goal in modern oncology drug discovery.

Mechanisms of Topoisomerase II Inhibition

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action:

-

Topoisomerase II Poisons: These agents stabilize the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently attached to the enzyme.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and triggering a DNA damage response, which can ultimately lead to apoptosis. Etoposide and the experimental compound NK314 are examples of TOP2 poisons.

-

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex. They can act by various mechanisms, such as preventing ATP binding or hydrolysis, which is necessary for enzyme turnover. The bisdioxopiperazine ICRF-193 is a classic example of a catalytic inhibitor that locks the enzyme in a closed-clamp conformation on the DNA, preventing it from completing its catalytic cycle.

The differing mechanisms of these inhibitor classes are depicted in the signaling pathway diagrams below.

Quantitative Analysis of Isoform-Specific Inhibition

The selective inhibition of TOP2A over TOP2B is a key objective for developing safer chemotherapeutics. The following table summarizes the inhibitory activities of representative compounds against both isoforms. It is important to note that direct, side-by-side comparisons of IC50 values from different studies can be challenging due to variations in experimental conditions. The data presented here is collated from studies where isoform specificity was a key finding.

| Compound | Target Isoform(s) | Mechanism of Action | IC50 vs TOP2A | IC50 vs TOP2B | Selectivity | Reference |

| Etoposide | TOP2A & TOP2B | Poison | Cell-dependent (µM range) | Cell-dependent (µM range) | Non-selective | [1][5] |

| NK314 | Primarily TOP2A | Poison | Not explicitly stated as IC50, but induces cleavage complexes specifically with TOP2A | Not explicitly stated as IC50, but does not significantly induce cleavage complexes with TOP2B | TOP2A-selective | [3][4] |

| Acridinyl Triazole (cpd 8) | TOP2B | Not fully elucidated | Not Reported | 0.52 µM | Potent against TOP2B | [6] |

Note: The inhibitory activity of NK314 is primarily characterized by its ability to induce isoform-specific cleavage complexes rather than a direct catalytic IC50 value in the cited literature.

Visualizing Mechanisms and Workflows

Topoisomerase II Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of topoisomerase II, which involves the binding of two DNA segments (G-gate and T-gate), ATP-dependent cleavage of the G-gate, passage of the T-gate, and subsequent re-ligation.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Cell-Based Assay Protocol for the Characterization of Topoisomerase II Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction Topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, playing an essential role in processes like DNA replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break.[3][4] This catalytic activity makes Topo II a key target for anticancer drugs.[1]

Topo II inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons (or Interfacial Poisons): These agents, such as etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA.[3][5] This prevents the religation of the DNA strands, leading to an accumulation of protein-linked DSBs, which triggers the DNA Damage Response (DDR), cell cycle arrest, and ultimately apoptosis.[4][6]

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They might, for example, block ATP binding or prevent the enzyme from binding to DNA.[3][7]

This application note provides a detailed protocol for a multi-step cell-based assay designed to identify and characterize Topoisomerase II inhibitors. The workflow first assesses the cytotoxic effect of a compound on cancer cells and then confirms its mechanism of action by quantifying DNA damage and analyzing cell cycle distribution.

Experimental Workflow

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase II inhibition suppresses the proliferation of telomerase-negative cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Topoisomerase II Inhibitor 13 in HL-60/MX2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Topoisomerase II inhibitor 13 in the context of the mitoxantrone-resistant human promyelocytic leukemia cell line, HL-60/MX2. These cells exhibit atypical multidrug resistance, primarily due to altered Topoisomerase II activity, making them a valuable model for studying drug resistance mechanisms and developing novel therapeutic strategies. This compound has demonstrated potent anti-proliferative activity against this resistant cell line, suggesting its potential as a therapeutic agent.

These protocols and notes are intended to guide researchers in performing key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Cell Line Information

-

Cell Line: HL-60/MX2

-

Organism: Homo sapiens (Human)

-

Tissue: Peripheral blood

-

Disease: Acute promyelocytic leukemia (Mitoxantrone-resistant)

-

Culture Properties: Suspension

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values of this compound in the parental HL-60 cell line and the mitoxantrone-resistant HL-60/MX2 cell line. This data highlights the inhibitor's efficacy in overcoming drug resistance.

| Cell Line | This compound IC50 (µM) | Reference |

| HL-60 | 1.23 | [1] |

| HL-60/MX2 | 0.87 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

HL-60/MX2 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60/MX2 cells in a 96-well plate at a density of 1 x 105 cells/mL in 100 µL of complete RPMI-1640 medium per well.

-

Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

HL-60/MX2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HL-60/MX2 cells and treat with the desired concentrations of this compound for 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.

Materials:

-

HL-60/MX2 cells

-

This compound

-

Cold 70% Ethanol

-